Ethyl-thiazol-2-YL-amin

Übersicht

Beschreibung

Synthesis Analysis

Ethyl-thiazol-2-yl-amine and its derivatives can be synthesized efficiently from N-arylthiazole-2-amines. The synthesis process involves the use of ethyl chloroacetate as an alkylating agent and NaH as a base in THF (tetrahydrofuran) to yield novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates (Babar et al., 2017).

Molecular Structure Analysis

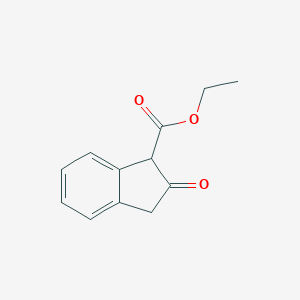

The molecular structure of ethyl-thiazol-2-yl-amine derivatives has been studied through various techniques including crystallography and quantum theory. One study on N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine revealed different orientations of the amino group in non-halogenated structures, indicating significant variations in molecular structure based on substitutions (El-Emam et al., 2020).

Chemical Reactions and Properties

Ethyl-thiazol-2-yl-amine reacts with various reagents under different conditions to form a range of compounds. The chemical reactions and properties are influenced by factors such as solvent, catalysts, and the nature of substituents used in the reactions. One study highlights the synthesis of thiazole compounds under varying reaction conditions, showcasing the diversity of reactions and products that can be generated (Berber, 2022).

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Thiazol-Derivate, einschließlich Ethyl-thiazol-2-YL-amin, wurden als Antioxidantien identifiziert . Dies macht sie potenziell nützlich für eine Vielzahl von Anwendungen, von der Lebensmittelkonservierung bis hin zur Behandlung von Krankheiten, die durch oxidativen Stress verursacht werden.

Analgetische und entzündungshemmende Aktivität

Verbindungen, die mit dem Thiazolring verwandt sind, wurden als analgetisch (schmerzstillend) und entzündungshemmend befunden . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Erkrankungen hin, die mit Schmerzen und Entzündungen verbunden sind.

Antibakterielle und antimykotische Aktivität

Thiazol-Derivate haben antibakterielle und antimykotische Eigenschaften gezeigt . Dies deutet auf eine potenzielle Verwendung bei der Entwicklung neuer Antibiotika und Antimykotika hin.

Antivirale Aktivität

Thiazolverbindungen haben sich als potenzielle antivirale Mittel gezeigt . Beispielsweise enthält Ritonavir, ein Medikament zur Behandlung von HIV/AIDS, einen Thiazolring .

Diuretische Aktivität

Thiazol-Derivate wurden als diuretisch wirksam befunden . Dies könnte zu potenziellen Anwendungen bei der Behandlung von Erkrankungen wie Bluthochdruck und Herzinsuffizienz führen, bei denen eine Reduzierung der Körperflüssigkeit vorteilhaft sein kann.

Anticonvulsive und neuroprotektive Aktivität

Verbindungen, die mit dem Thiazolring verwandt sind, wurden als antikonvulsiv und neuroprotektiv befunden . Dies deutet auf potenzielle Anwendungen bei der Behandlung neurologischer Erkrankungen wie Epilepsie hin.

Antitumor- oder zytotoxische Aktivität

Thiazol-Derivate haben sich als potenzielle Antitumor- oder zytotoxische Mittel gezeigt

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Ethyl-thiazol-2-YL-amine, a derivative of thiazole, has been found to interact with various biological targets. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . For instance, thiazole derivatives have shown inhibitory activity against enzymes like COX-1 .

Mode of Action

The mode of action of Ethyl-thiazol-2-YL-amine is largely dependent on its interaction with its targets. For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death . Furthermore, thiazole derivatives have shown inhibitory action against α-glucosidase and β-glucosidase enzymes .

Biochemical Pathways

The biochemical pathways affected by Ethyl-thiazol-2-YL-amine are diverse, given the broad spectrum of biological activities associated with thiazole derivatives. For instance, the inhibition of α-glucosidase and β-glucosidase enzymes can impact carbohydrate metabolism, potentially making these compounds useful in the management of diabetes .

Pharmacokinetics

Thiazole itself is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of Ethyl-thiazol-2-YL-amine.

Result of Action

The molecular and cellular effects of Ethyl-thiazol-2-YL-amine’s action can vary depending on the specific target and biological context. For example, when interacting with topoisomerase II, it can cause DNA double-strand cracks, leading to cell death . When inhibiting α-glucosidase and β-glucosidase enzymes, it can affect carbohydrate metabolism .

Action Environment

The action, efficacy, and stability of Ethyl-thiazol-2-YL-amine can be influenced by various environmental factors. For instance, the solubility of thiazole derivatives in different solvents can affect their bioavailability and thus their efficacy . Additionally, factors such as pH, temperature, and the presence of other molecules can potentially influence the stability and action of Ethyl-thiazol-2-YL-amine.

Biochemische Analyse

Biochemical Properties

Ethyl-thiazol-2-YL-amine, like other thiazoles, is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This makes the thiazole ring highly reactive and a significant synthon for the production of a wide range of new chemical compounds . The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Cellular Effects

Thiazole derivatives have been reported to exhibit a wide range of cellular effects. They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Molecular Mechanism

The molecular mechanism of Ethyl-thiazol-2-YL-amine is not well-studied. Thiazole derivatives are known to interact with various biomolecules. For instance, they are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Temporal Effects in Laboratory Settings

Thiazole derivatives are known for their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

Thiazole derivatives are known for their wide range of pharmacological activities .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Thiazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Thiazole derivatives are known to be directed to specific compartments or organelles .

Eigenschaften

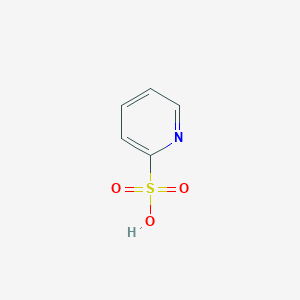

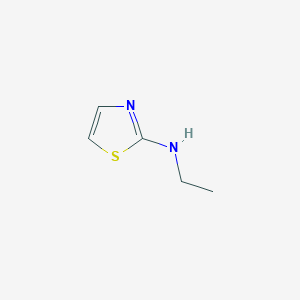

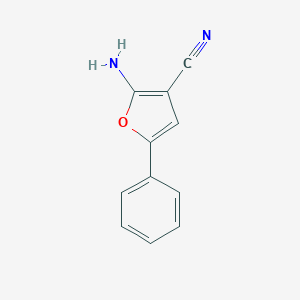

IUPAC Name |

N-ethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-2-6-5-7-3-4-8-5/h3-4H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWSZVRMLJKYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547031 | |

| Record name | N-Ethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13472-75-8 | |

| Record name | N-Ethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)